Cas no 1459-15-0 ((R)-1-Phenyl-1-chloroethane)

(R)-1-Phenyl-1-chloroethane is a chiral organic compound with the molecular formula C₈H₉Cl, featuring a chlorine substituent on the stereocenter of the ethylbenzene framework. As an enantiomerically pure building block, it is valuable in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The (R)-configuration ensures high stereoselectivity in reactions such as nucleophilic substitutions or reductions, making it a preferred intermediate for producing optically active compounds. Its stability under controlled conditions and well-defined chirality contribute to reproducible results in research and industrial applications. The compound is typically handled under inert conditions to preserve its integrity.
(R)-1-Phenyl-1-chloroethane structure
(R)-1-Phenyl-1-chloroethane structure
Product Name:(R)-1-Phenyl-1-chloroethane
CAS No:1459-15-0
MF:C8H9Cl
MW:140.61
CID:1315985
PubChem ID:642190
Update Time:2025-05-21

(R)-1-Phenyl-1-chloroethane Chemical and Physical Properties

Names and Identifiers

    • Benzene, (1-chloroethyl)-, (R)-
    • (1R)-1-CHLOROETHYL BENZENE
    • (R)-1-chloro-1-phenylethane
    • (R)-1-Phenyl-1-chloroethane
    • (+)-[(R)-1-Chloroethyl]benzene
    • (R)-(1-Chloroethyl)benzene
    • GTLWADFFABIGAE-SSDOTTSWSA-N
    • 1459-15-0
    • (r)-(1-chloro-ethyl)-benzene
    • SCHEMBL213887
    • [(1R)-1-chloroethyl]benzene
    • DTXSID701309795
    • G71367
    • Inchi: 1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
    • InChI Key: GTLWADFFABIGAE-SSDOTTSWSA-N
    • SMILES: C1([C@H](Cl)C)=CC=CC=C1

Computed Properties

  • Exact Mass: 140.0392780g/mol
  • Monoisotopic Mass: 140.0392780g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • LogP: 2.98640

(R)-1-Phenyl-1-chloroethane Pricemore >>

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Additional information on (R)-1-Phenyl-1-chloroethane

Comprehensive Analysis of (R)-1-Phenyl-1-chloroethane (CAS No. 1459-15-0): Properties, Applications, and Industry Insights

(R)-1-Phenyl-1-chloroethane (CAS No. 1459-15-0) is a chiral organic compound with significant relevance in pharmaceutical and chemical research. This enantiomerically pure compound is widely recognized for its role in asymmetric synthesis and as a building block for more complex molecules. The CAS number 1459-15-0 uniquely identifies this substance in global chemical databases, ensuring precise referencing in scientific literature and regulatory documents.

The molecular structure of (R)-1-Phenyl-1-chloroethane features a phenyl group bonded to a chiral carbon center, which is also attached to a chlorine atom and a methyl group. This configuration makes it a valuable intermediate in the production of optically active compounds. Recent studies highlight its growing importance in the development of chiral catalysts and pharmaceutical intermediates, particularly in the synthesis of active pharmaceutical ingredients (APIs) for central nervous system (CNS) drugs.

In the context of current industry trends, researchers are increasingly focusing on green chemistry approaches for synthesizing compounds like (R)-1-Phenyl-1-chloroethane. The demand for sustainable chiral synthesis methods has grown substantially, with many laboratories exploring biocatalysis and enzymatic resolution techniques to produce this compound more efficiently. These developments align with the broader pharmaceutical industry's push toward environmentally friendly manufacturing processes.

Analytical characterization of CAS 1459-15-0 typically involves advanced techniques such as chiral HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The compound's optical purity is of particular importance in pharmaceutical applications, where even minor enantiomeric impurities can significantly affect drug efficacy and safety. Modern quality control protocols emphasize rigorous testing to ensure ≥99% enantiomeric excess (ee) for research-grade material.

The storage and handling of (R)-1-Phenyl-1-chloroethane require standard organic chemistry laboratory precautions. While not classified as hazardous under current regulations, proper ventilation and personal protective equipment are recommended when working with this compound. Its stability under various conditions has been extensively studied, with most applications utilizing it at room temperature in anhydrous environments to prevent decomposition.

From a commercial perspective, the global market for chiral building blocks like 1459-15-0 has seen steady growth, driven by increasing demand for enantiomerically pure pharmaceuticals. Suppliers typically offer this compound in research quantities (milligram to kilogram scale), with pricing reflecting its high optical purity and synthetic complexity. Current market analysis suggests particular interest from contract research organizations (CROs) and academic institutions engaged in medicinal chemistry programs.

Future research directions for (R)-1-Phenyl-1-chloroethane may explore its potential in novel synthetic methodologies, including flow chemistry applications and photochemical transformations. The compound's versatility as a chiral synthon continues to attract attention from synthetic chemists developing innovative routes to complex molecular architectures. Additionally, computational chemistry approaches are being employed to better understand its conformational behavior and reactivity patterns.

For researchers working with CAS No. 1459-15-0, proper documentation of experimental procedures and analytical data is essential. The compound's spectral properties (including characteristic NMR peaks and optical rotation values) should be carefully recorded and compared with literature values to confirm identity and purity. Such meticulous practice ensures reproducibility in synthetic applications and facilitates knowledge sharing within the scientific community.

In conclusion, (R)-1-Phenyl-1-chloroethane remains an important tool in modern organic synthesis, particularly for pharmaceutical research requiring high enantiomeric purity. Its well-characterized properties, combined with ongoing methodological advancements in chiral compound preparation, ensure its continued relevance in chemical research and development. As the field moves toward more sustainable and efficient synthetic strategies, this compound will likely maintain its position as a valuable chiral intermediate for years to come.

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